2,3,4-Trichloro-8-fluoroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H3Cl3FN |
|---|---|
Molecular Weight |
250.5 g/mol |
IUPAC Name |
2,3,4-trichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H3Cl3FN/c10-6-4-2-1-3-5(13)8(4)14-9(12)7(6)11/h1-3H |
InChI Key |
OHTNRVDIRXVPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of Halogenated Quinoline Derivatives
Conformational and Electronic Influences of Halogen Substituents on Quinoline (B57606) Activity
The introduction of halogen atoms to the quinoline core imparts significant changes to the molecule's stereoelectronic properties, which in turn affects its biological activity. The electron-withdrawing inductive effect of halogens can stabilize transition states during enzymatic reactions or enhance interactions with polar residues in the active site of a target protein. acs.org
The presence of multiple chlorine atoms, such as in a trichloro-substituted quinoline, significantly impacts the molecule's electronic landscape. Chlorine is an electron-withdrawing group, and its presence can enhance the biological activity of the quinoline scaffold. nih.gov For example, replacing a methoxy (B1213986) group with a chloro group has been shown to enhance the antimalarial activity of certain quinoline derivatives. nih.gov While specific research on the 2,3,4-trichloro pattern of the titular compound is limited, the collective electron-withdrawing effect of three chlorine atoms would drastically alter the charge distribution across the quinoline core. This modification affects how the molecule presents its pharmacophoric features to a biological receptor, potentially leading to altered binding affinity and selectivity compared to less halogenated analogs.
Positional Effects of Halogenation on Biological Efficacy and Selectivity
The specific position of halogen atoms on the quinoline ring is a critical determinant of biological activity and selectivity. nih.gov SAR studies consistently demonstrate that substituents at different carbons lead to vastly different outcomes.
The C-8 position of the fluoroquinolone core is a key site for chemical modification. Substituents at this position are known to increase the activity of fluoroquinolones against several bacterial species. nih.gov For example, a chlorine substituent at the C-8 position can lead to good inhibitory activity against DNA gyrase, including mutated versions of the enzyme that confer resistance. nih.gov Similarly, a C-8-methoxyl group has been found to improve the bacteriostatic and lethal action of fluoroquinolones against mycobacterial strains, including those with resistance-conferring mutations in the gyrA gene. nih.gov The nature of the C-8 substituent can also influence the lethal pathways of these antibacterials. nih.gov The fusion of substituents at the N-1 and C-8 positions to create a rigid ring system has been shown to reduce the ability of certain fluoroquinolones to kill E. coli when protein synthesis is blocked. nih.gov
Modifications at the C-2, C-3, and C-4 positions of the quinoline scaffold are pivotal in defining the molecule's biological profile. Synthetic tuning of the 2-position of halogenated quinolines has been shown to have a significant impact on their antibacterial and antibiofilm activities. nih.gov Researchers have synthesized and evaluated numerous quinoline derivatives with substitutions at the C-2 and C-3 positions for various therapeutic purposes, including anti-HIV-1 activity. nih.gov For example, certain C-2 and C-3 substituted quinolines have demonstrated notable activity in TZM-bl cell line assays against different HIV-1 strains. nih.gov
The C-3 and C-4 positions are fundamental to the core pharmacophore of fluoroquinolones, where the C-3 carboxylic acid and C-4 keto group are essential for binding to the DNA-gyrase complex. nih.gov Furthermore, substitutions at the C-4 position with moieties like arylcyclopropylamino or aniline (B41778) groups have been explored to create potent inhibitors of protein kinases such as EGFR. nih.gov The ability to functionalize these positions allows for the development of compounds with diverse and highly specific biological actions. acs.org
The following table summarizes research findings on the antifungal activity of certain substituted quinoline derivatives, highlighting the importance of the substitution pattern.
| Compound | Substituent (R) | Target Organism | MIC (µg/mL) |
| 53 | 2-Chlorophenyl | A. clavatus | 12.5 |
| 54 | 4-Bromophenyl | A. clavatus | 50.0 |
| Griseofulvin (Standard) | - | A. clavatus | 100.0 |
| 55 | - | Cochliobolus lunata | 13.3 |
| 56 | - | Pyricularia oryzae | 50.0 (mg/L) |
| 57 | - | C. albicans MTCC 227 | 100.0 |
| Data sourced from a review by Desai and co-workers and Dorababu. nih.gov |
Molecular Hybridization and Conjugation Strategies in Quinoline Scaffold Design
Molecular hybridization is an innovative drug design strategy that involves combining two or more pharmacophores into a single molecule. researchgate.net This approach aims to create new chemical entities with potentially enhanced biological activity, improved selectivity, or a better toxicity profile. researchgate.netresearchgate.net The quinoline scaffold is a versatile and privileged structure in medicinal chemistry, frequently used as a core for developing hybrid molecules with a wide range of therapeutic applications, including anticancer, antimicrobial, and antidiabetic agents. nih.govacs.orgresearchgate.netnih.gov
This strategy has been successfully employed to develop novel compounds by combining the quinoline moiety with other bioactive heterocyclic systems. Examples include:
Isatin-Quinoline Hybrids: Novel hydrazine-linked morpholinated isatin–quinoline hybrids have been designed and synthesized as potential anti-breast cancer agents. researchgate.net
Quinoline-Triazole Conjugates: The 1,2,3-triazole nucleus has been incorporated with a quinoline scaffold to create hybrids with potential antidiabetic or anticancer properties. researchgate.net
Quinoline-Thiazolidinedione Hybrids: Hybrids of thiazolidine-2,4-diones with a 2-chloroquinoline-3-yl moiety have been investigated as potential antidiabetic agents. researchgate.net
Quinoline-Pyrazoline Hybrids: The combination of quinoline and pyrazoline moieties has been explored for various biological activities.
The rationale behind this approach is that the resulting hybrid molecule may act on multiple biological targets or exhibit a synergistic effect from the combined pharmacophoric features, potentially overcoming drug resistance mechanisms. researchgate.net Docking studies are often employed to rationalize the structure-activity relationships of these hybrid compounds and to understand their binding interactions with target enzymes or receptors. rsc.org
Mechanistic Investigations of Halogenated Quinoline Bioactivity in in Vitro Systems
Elucidation of Molecular Targets and Ligand-Target Interactions
No information is available for 2,3,4-Trichloro-8-fluoroquinoline. For the broader class of quinolone antibiotics, the primary molecular targets are well-established.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibiotics are known to target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, managing DNA supercoiling, and decatenating daughter chromosomes. youtube.comnih.gov Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome, which ultimately results in cell death. youtube.comnih.gov The potency of different quinolones against these enzymes can vary, with DNA gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. nih.govyoutube.com
Interactions with Eukaryotic Topoisomerase II
While highly selective for their bacterial targets, some quinolone derivatives have been shown to interact with eukaryotic topoisomerase II, an enzyme functionally similar to bacterial DNA gyrase and topoisomerase IV. nih.gov This interaction is a key area of investigation for the development of anticancer agents. For instance, some fluoroquinolones can form complexes with human topoisomerase IIα, inhibiting its activity and preventing DNA replication in cancer cells. nih.gov Molecular docking studies have been employed to understand the binding modes of various fluoroquinolones to the active sites of human topoisomerase IIα and IIβ. nih.gov
Cellular Response Mechanisms Induced by Halogenated Quinolines
No information is available for this compound. The cellular responses to other halogenated quinolines, such as chloroquine (B1663885), have been studied in various contexts.
Inhibition of Protein Kinase Pathways
Certain halogenated quinolines can influence cellular signaling pathways. For example, chloroquine has been shown to affect protein kinase pathways. Studies have demonstrated that chloroquine treatment can lead to a decrease in the protein levels and activity of polo-like kinase 1 (Plk1), as well as the phosphorylated forms of cell division cycle 25C (Cdc25C), extracellular signal-regulated kinase 1/2 (ERK1/2), and Akt in human breast cancer cells. nih.gov
Disruption of Tubulin Assembly and Microtubule Dynamics
The cytoskeleton, particularly microtubules, is a target for some anticancer agents. Microtubules are dynamic polymers of αβ-tubulin heterodimers that are crucial for cell division and other cellular processes. nih.gov While there is no specific information linking this compound to tubulin disruption, this remains a potential mechanism for novel quinoline-based compounds.
Induction of Cell Cycle Arrest (e.g., G2/M phase)
The inhibition of cell proliferation by some quinoline (B57606) compounds is associated with their ability to induce cell cycle arrest. Chloroquine, for example, has been observed to cause G2/M phase cell cycle arrest in human breast cancer cells. nih.gov This arrest is often linked to the modulation of cell cycle-related proteins. nih.gov Similarly, other synthetic compounds have been shown to induce G2/M arrest, which can be a precursor to apoptosis. nih.gov
Modulation of Cellular Migration Pathways
Information regarding the specific effects of this compound on cellular migration is not available in the reviewed literature. Mechanistic studies in this area would typically involve assays such as the wound healing (or scratch) assay and the Boyden chamber (or transwell migration) assay to assess the compound's ability to inhibit or promote cell movement. Such studies would quantify the rate of cell migration over time and could explore the underlying molecular pathways, for instance, by examining the expression and activity of proteins involved in cell adhesion, cytoskeletal dynamics, and extracellular matrix remodeling. Without experimental data, any discussion of the modulatory effects of this specific compound on cellular migration would be purely speculative.
In Vitro Bioassay Screening Methodologies and Their Interpretations
There is no published research detailing the use of in vitro bioassay screening for this compound. Generally, the initial assessment of a novel compound's bioactivity involves a battery of in vitro tests. These often begin with cytotoxicity assays, such as the MTT, MTS, or LDH release assays, to determine the concentration range at which the compound affects cell viability. Subsequently, more specific assays are employed to investigate its effects on particular cellular processes. For a compound like a halogenated quinoline, this could include assays for anti-proliferative activity, induction of apoptosis, or, as mentioned, modulation of cellular migration. The interpretation of these assays would depend on the specific endpoints measured, such as changes in cell number, membrane integrity, or migratory capacity, and would be crucial for understanding the compound's potential biological effects. However, no such data has been reported for this compound.
Computational Chemistry and Molecular Modeling Approaches in Halogenated Quinoline Research
Application of Rational Drug Design Principles to Quinoline (B57606) Analogs
Rational drug design leverages the understanding of a biological target's structure and mechanism to design molecules with high affinity and selectivity. For quinoline analogs, this approach has been widely successful. The process often begins with a known quinoline-based drug or a lead compound identified through screening. Computational tools are then used to modify the lead structure to enhance its desired properties. For instance, the introduction of halogen atoms at specific positions on the quinoline ring can be guided by computational predictions to improve target binding or metabolic stability. tubitak.gov.tr
The design of novel quinoline derivatives often involves creating a library of virtual compounds that are then computationally screened for their potential efficacy. This was demonstrated in the search for quinoline derivatives with neuroprotective and antioxidant activities, where a large chemical space of 8536 quinoline derivatives was systematically explored using the CADMA-Chem protocol. nih.gov This rational and systematic search helps in identifying promising candidates for synthesis and further experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net These models are powerful tools for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. For quinoline derivatives, 2D and 3D-QSAR models have been developed to predict their activity against various targets, including cancer cells and pathogens. nih.govscholarsresearchlibrary.com
A typical QSAR study involves calculating a set of molecular descriptors for a series of quinoline analogs with known biological activity. These descriptors can be electronic, steric, or hydrophobic in nature. Statistical methods are then used to build a model that relates these descriptors to the observed activity. A successful QSAR model can then be used to predict the activity of new quinoline derivatives, guiding the design of more potent compounds. For example, a 2D-QSAR study on quinoline derivatives as antitubercular agents yielded a model with a squared correlation coefficient (r²) of 0.9182, indicating a strong predictive ability. scholarsresearchlibrary.com
In Silico Predictions of Biological Target Inhibition
In silico methods play a crucial role in the early stages of drug discovery by predicting the potential biological targets of a given compound. researchgate.net For a novel compound like 2,3,4-Trichloro-8-fluoroquinoline, various computational approaches can be used to generate hypotheses about its mechanism of action. These methods often involve comparing the structure of the query compound to databases of known bioactive molecules or using machine learning models trained on large datasets of compound-target interactions.
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is also a critical component of in silico analysis. wisdomlib.org These predictions help in assessing the drug-likeness of a compound and identifying potential liabilities early in the discovery process. For quinoline derivatives, computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
Advanced Spectroscopic Characterization of Complex Halogenated Quinoline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,3,4-Trichloro-8-fluoroquinoline. The presence of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F allows for a comprehensive analysis of the compound's connectivity and spatial arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing signals corresponding to the protons on the benzene (B151609) ring of the quinoline (B57606) nucleus. The substitution pattern leaves three aromatic protons at positions 5, 6, and 7. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.
Predicted ¹H NMR Data for this compound:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-5 | 7.8 - 8.0 | dd | J(H5-H6) ≈ 8.5, J(H5-H7) ≈ 1.0 |
| H-6 | 7.4 - 7.6 | t | J(H6-H5) ≈ 8.5, J(H6-H7) ≈ 7.5 |
| H-7 | 7.6 - 7.8 | dd | J(H7-H6) ≈ 7.5, J(H7-F8) ≈ 9.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides crucial information about the carbon framework of this compound. The spectrum will display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts will be significantly affected by the attached halogens, with carbons bonded to chlorine and fluorine appearing at characteristic downfield shifts.
Predicted ¹³C NMR Data for this compound:
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 148 - 152 |
| C-3 | 135 - 139 |
| C-4 | 140 - 144 |
| C-4a | 128 - 132 |
| C-5 | 125 - 129 |
| C-6 | 129 - 133 |
| C-7 | 120 - 124 (d, J(C7-F8) ≈ 5-10 Hz) |
| C-8 | 155 - 160 (d, J(C8-F) ≈ 250-260 Hz) |
| C-8a | 145 - 149 (d, J(C8a-F8) ≈ 10-15 Hz) |
Note: These are predicted values. The carbon attached to fluorine (C-8) will exhibit a large one-bond coupling constant (¹JCF), and adjacent carbons will show smaller couplings.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine substituent. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, coupling of the fluorine atom to adjacent protons (H-7) and carbons (C-7, C-8, C-8a) can be observed, providing valuable structural confirmation. The expected chemical shift for the fluorine atom at the C-8 position would be in the typical range for an aryl fluoride (B91410).
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
IR spectroscopy is a powerful method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the vibrations of the quinoline ring system and the carbon-halogen bonds.
Characteristic IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C and C=N stretching |
| 1250 - 1100 | C-F stretching |
| 850 - 750 | C-Cl stretching |
| 900 - 650 | Aromatic C-H out-of-plane bending |
The presence of multiple chlorine atoms may lead to a complex pattern in the C-Cl stretching region. The strong C-F stretching band is a key indicator of the fluoro-substitution.
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental composition. The isotopic pattern observed in the mass spectrum is particularly informative due to the presence of chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
For a molecule containing three chlorine atoms, a characteristic isotopic cluster of peaks (M, M+2, M+4, M+6) will be observed for the molecular ion. The relative intensities of these peaks will follow a predictable pattern, confirming the presence of three chlorine atoms.
The fragmentation pattern in the mass spectrum provides further structural information. Common fragmentation pathways for halogenated quinolines involve the loss of halogen atoms or the cleavage of the quinoline ring system.
Application of Advanced Spectroscopic Techniques in Chemical Analysis
The combined application of NMR, IR, and HRMS provides a comprehensive and unambiguous characterization of this compound. These techniques are crucial in various stages of chemical analysis, including:
Structure Verification: Confirming the identity and purity of the synthesized compound.
Impurity Profiling: Identifying and quantifying any impurities present in a sample.
Reaction Monitoring: Following the progress of chemical reactions involving this compound.
Metabolite Identification: In biological studies, these techniques can be used to identify metabolites of this compound.
The detailed spectroscopic data obtained from these advanced methods are essential for quality control in manufacturing processes and for understanding the chemical and physical properties of this complex halogenated quinoline derivative.
Time-Resolved Spectroscopy for Ultrafast Processes
Time-resolved spectroscopy is an indispensable tool for investigating the fleeting transient states and rapid dynamic processes that occur in molecules following photoexcitation. For complex halogenated quinolines, these methods can provide critical insights into photophysical and photochemical pathways, such as intersystem crossing, internal conversion, and excited-state relaxation, which are fundamental to their potential applications in areas like photochemistry and materials science.
Techniques like transient absorption spectroscopy and time-resolved fluorescence spectroscopy allow for the monitoring of excited-state populations on femtosecond to microsecond timescales. In the context of a molecule like this compound, the heavy chlorine and fluorine atoms are expected to significantly influence the spin-orbit coupling, potentially leading to efficient intersystem crossing from singlet to triplet excited states. Time-resolved studies would be able to directly observe the decay of the initial singlet excited state and the concomitant rise of the triplet state absorption or phosphorescence.
Hypothetical Research Findings for this compound:
To illustrate the potential insights gained from time-resolved spectroscopy, the following table presents hypothetical data that could be obtained for this compound dissolved in a non-polar solvent and excited with a femtosecond laser pulse.
| Spectroscopic Parameter | Hypothetical Value | Implication for Ultrafast Processes |
| Singlet Excited State Lifetime (τS1) | 50 ps | Rapid decay of the initially excited singlet state. |
| Triplet State Formation Time (τT1) | 55 ps | Efficient intersystem crossing from the S1 to the T1 state. |
| Triplet State Lifetime (τT1) | 2 µs | Relatively long-lived triplet state, indicating potential for phosphorescence or use in photochemical reactions. |
| Transient Absorption Maximum (λmax, T1) | 480 nm | Characteristic absorption of the triplet excited state. |
These hypothetical findings would suggest that upon photoexcitation, this compound rapidly transitions from its initial singlet excited state to a longer-lived triplet state. This behavior is a hallmark of many halogenated aromatic compounds and is a direct consequence of the heavy-atom effect.
Synchrotron-Based Spectroscopy for Element-Specific and Chemical-State Information
Synchrotron light sources provide high-brilliance, tunable X-rays that enable a suite of powerful spectroscopic techniques for probing the elemental composition and chemical state of atoms within a molecule. For a complex halogenated quinoline containing chlorine and fluorine, techniques like X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy would be particularly insightful.
XANES spectroscopy, by tuning the X-ray energy to the absorption edge of a specific element (e.g., the K-edge of chlorine), provides detailed information about the oxidation state and local coordination environment of that atom. For this compound, XANES could differentiate the electronic environments of the three chlorine atoms at the 2, 3, and 4 positions of the quinoline ring, should there be any subtle differences induced by their positions relative to the nitrogen atom and the fused benzene ring.
EXAFS, on the other hand, provides information about the local atomic structure around a specific absorbing atom, including bond distances and coordination numbers. An EXAFS study of the chlorine and fluorine atoms in this compound would allow for the precise determination of the C-Cl and C-F bond lengths.
Hypothetical Synchrotron-Based Spectroscopy Data for this compound:
The following table outlines hypothetical data that could be derived from synchrotron-based X-ray absorption spectroscopy of this compound.
| Technique | Element Edge | Hypothetical Finding | Interpretation |
| XANES | Chlorine K-edge | A single, sharp pre-edge feature at ~2820 eV. | Indicates a consistent +1 oxidation state for all chlorine atoms and a highly covalent C-Cl bond. |
| EXAFS | Chlorine K-edge | C-Cl bond distance determined to be 1.73 Å. | Provides a precise, element-specific measurement of the carbon-chlorine bond length. |
| XANES | Fluorine K-edge | Main absorption edge at ~687 eV. | Confirms the covalent nature of the C-F bond. |
| EXAFS | Fluorine K-edge | C-F bond distance determined to be 1.35 Å. | Provides a precise, element-specific measurement of the carbon-fluorine bond length. |
Such data would provide a highly detailed and element-specific picture of the electronic structure and local atomic environment within the this compound molecule, complementing the structural information obtained from more conventional techniques like NMR and mass spectrometry.
Future Directions and Emerging Research Avenues for 2,3,4 Trichloro 8 Fluoroquinoline Analogs
Development of Novel Quinoline-Based Therapeutic Agents
The quinoline (B57606) scaffold is a cornerstone in the synthesis of numerous drugs, demonstrating its versatility and significance in therapeutic medicine. nih.govnih.gov Its chemical properties, including the ability to form salts and undergo various substitution reactions, allow for extensive functionalization at multiple positions around the ring. frontiersin.org This adaptability is crucial, as the specific placement and nature of substituents dramatically influence the biological activity of the resulting compounds. nih.gov
The development of new therapeutic agents from the 2,3,4-Trichloro-8-fluoroquinoline core will involve synthetic modifications aimed at enhancing efficacy, selectivity, and pharmacokinetic properties. The existing chlorine and fluorine atoms are not just passive substituents; they are key handles for chemists to perform further reactions, such as nucleophilic aromatic substitution, to introduce new functional groups. This process can generate vast libraries of novel analogs for screening against various diseases. researchgate.net For instance, many successful drugs, including those for cancer and infectious diseases, are built upon the quinoline framework, highlighting the potential for discovering new clinical candidates. researchgate.netresearchgate.net
Table 1: Examples of FDA-Approved Quinoline-Based Drugs
| Drug Name | Therapeutic Use |
|---|---|
| Chloroquine (B1663885) | Antimalarial nih.govnih.gov |
| Mefloquine | Antimalarial nih.govnih.gov |
| Ciprofloxacin | Antibacterial (Fluoroquinolone) nih.govwikipedia.org |
| Bedaquiline | Anti-tuberculosis researchgate.netnih.gov |
| Bosutinib | Anticancer (Tyrosine Kinase Inhibitor) researchgate.net |
| Lenvatinib | Anticancer (Tyrosine Kinase Inhibitor) researchgate.net |
| Pitavastatin | Antihyperlipidemic researchgate.net |
Strategies for Overcoming Antimicrobial Resistance through Quinoline Scaffold Modification
Antimicrobial resistance (AMR) is a critical global health threat, rendering many standard antibiotics ineffective. nih.gov Quinolone antibiotics, particularly fluoroquinolones like Ciprofloxacin, have been widely used, but their efficacy is waning due to the emergence of resistant bacterial strains. wikipedia.orgnih.gov Resistance mechanisms primarily involve mutations in the target enzymes—DNA gyrase and topoisomerase IV—which prevent the drug from binding effectively, and the overexpression of efflux pumps that actively remove the drug from the bacterial cell. nih.gov
Modifying the this compound scaffold offers a strategic approach to combat AMR. Key strategies include:
Molecular Hybridization: Covalently linking the quinoline core with another pharmacophore (e.g., an oxadiazole, triazole, or imidazolium (B1220033) moiety) can create a hybrid molecule with a dual mode of action or an enhanced ability to accumulate within bacterial cells. nih.govnih.govfrontiersin.org This can help overcome resistance mechanisms that target a single pathway.
Inhibition of Efflux Pumps: Analogs can be specifically designed to act as efflux pump inhibitors (EPIs). By blocking these pumps, the intracellular concentration of a co-administered antibiotic can be restored to effective levels. nih.gov Modifications to the quinoline scaffold, such as adding specific side chains, have been shown to confer EPI activity. nih.gov
Structural Modification to Evade Resistance: The synthesis of novel analogs with different substitution patterns on the quinoline ring can restore binding affinity to mutated target enzymes. rsc.org The unique trichloro- and fluoro-pattern of this compound provides a distinct starting point for creating derivatives that resistant bacteria have not previously encountered.
Table 2: Strategies for Quinoline Scaffold Modification to Combat AMR
| Strategy | Rationale | Example Approach |
|---|---|---|
| Molecular Hybridization | Introduce dual modes of action; overcome single-target resistance. nih.govresearchgate.net | Synthesize quinoline-triazole or quinoline-oxadiazole hybrids. frontiersin.org |
| Efflux Pump Inhibition | Increase intracellular drug concentration; restore antibiotic efficacy. nih.gov | Add alkylamino chains to the quinoline core to block pumps like NorA. nih.gov |
| Target Modification | Evade resistance by binding to mutated enzymes. | Create novel substitution patterns to alter binding site interactions. rsc.org |
| Enzyme Inactivation Prevention | Design analogs that are not substrates for drug-modifying enzymes. | Modify the quinoline structure to sterically hinder enzymatic modification. nih.gov |
Exploration of Diverse Biological Activities Beyond Traditional Applications
While the quinoline core is well-known for its role in antimicrobial and antimalarial drugs, its therapeutic potential is far broader. nih.govbiointerfaceresearch.combenthamscience.com Research has demonstrated that quinoline derivatives possess a wide spectrum of biological activities, making them attractive candidates for drug discovery in numerous other fields. researchgate.netnih.gov The functionalization of the quinoline ring system is a powerful strategy to generate compounds with enhanced or entirely new pharmacological profiles. researchgate.netresearchgate.net
Future research on this compound analogs should systematically explore these diverse activities:
Anticancer Activity: Many quinoline derivatives have shown significant potential as anticancer agents by interfering with various cellular processes, including cell cycle progression, angiogenesis, and apoptosis. researchgate.netnih.gov Specific analogs function as tyrosine kinase inhibitors, which are a major class of targeted cancer therapies. researchgate.net
Anti-inflammatory Activity: The quinoline scaffold has been incorporated into compounds designed to treat inflammatory conditions. biointerfaceresearch.com
Antiviral and Antiprotozoal Activity: Beyond malaria, quinoline derivatives are being investigated for activity against other viruses and protozoa. nih.govnih.gov
Cardiovascular and CNS Effects: Certain quinoline-based compounds have been developed for cardiovascular conditions and for their effects on the central nervous system. benthamscience.comresearchgate.net
The exploration of these activities for analogs of this compound could lead to the discovery of new treatments for a wide range of human diseases.
Table 3: Diverse Biological Activities of Quinoline Derivatives
| Biological Activity | Example Derivative Class | Mechanism/Target (if known) |
|---|---|---|
| Anticancer | Quinoline-based tyrosine kinase inhibitors (e.g., Bosutinib) | Inhibition of specific kinases involved in cancer cell signaling. researchgate.net |
| Anticancer | Benzo[f]quinoline derivatives | Induction of apoptosis and cytotoxicity against various cancer cell lines. nih.gov |
| Anti-inflammatory | General quinoline derivatives | Modulation of inflammatory pathways. biointerfaceresearch.com |
| Antiviral | Quinoline-based compounds (e.g., Saquinavir scaffold) | Inhibition of viral enzymes like protease. nih.gov |
| Anticonvulsant | Substituted quinolines | Modulation of CNS targets. benthamscience.comnih.gov |
| Cardiovascular | Quinoline derivatives | Various, including anti-arrhythmic and anti-anginal effects. biointerfaceresearch.com |
Interdisciplinary Approaches in Chemical Biology and Medicinal Chemistry
The successful development of therapeutic agents from the this compound scaffold will necessitate a highly collaborative, interdisciplinary approach. Modern drug discovery is no longer confined to the synthesis lab; it thrives at the intersection of chemistry, biology, and computational science.
Synthetic and Medicinal Chemistry: Organic chemists will continue to design and execute efficient synthetic routes to create diverse libraries of this compound analogs. mdpi.comscholaris.ca This involves not only creating new molecules but also optimizing reactions to be efficient and scalable. frontiersin.org
Computational Chemistry and Molecular Modeling: Tools such as molecular docking and quantitative structure-activity relationship (3D-QSAR) studies are invaluable for rational drug design. dntb.gov.uanih.gov These methods allow researchers to predict how newly designed analogs will interact with their biological targets, such as bacterial enzymes or cancer-related proteins. This computational pre-screening saves time and resources by prioritizing the most promising compounds for synthesis and biological testing. nih.govnih.gov
Chemical Biology and Pharmacology: Once synthesized, the new analogs must be rigorously evaluated for their biological activity through in vitro and in vivo screening assays. nih.govnih.gov Chemical biologists play a crucial role in elucidating the mechanism of action, identifying the specific molecular targets, and understanding how these compounds affect cellular pathways. This biological feedback is essential for refining the design of the next generation of analogs.
The synergy between these fields creates a powerful cycle of design, synthesis, testing, and refinement that accelerates the journey from a promising chemical scaffold to a potential clinical drug candidate. The future of this compound is firmly rooted in this integrated scientific approach.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2,3,4-Trichloro-8-fluoroquinoline to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves controlling reaction conditions (e.g., temperature, solvent polarity) and reagent stoichiometry. For fluorinated quinolines, regioselective halogenation is critical. A site-selective approach, such as using nucleophilic addition and cyclocondensation with α-acetyl-N-arylhydrazonoyl chlorides in ethanol/triethylamine, can minimize side products . Purification via recrystallization or column chromatography, followed by validation using HPLC (>97% purity thresholds as in ), ensures high yields.
Q. What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for verifying substitution patterns and fluorine coupling. IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (as in ) resolves stereochemical ambiguities. Cross-referencing with databases like PubChem ensures consistency .
Q. What are the key challenges in handling halogenated fluoroquinolines during synthesis?
- Methodological Answer : Chlorine/fluorine substituents increase reactivity and toxicity. Use inert atmospheres (N₂/Ar) to prevent hydrolysis or oxidation. Reactive intermediates (e.g., nitro or azido precursors, as in ) require low-temperature storage. Safety protocols (PPE, fume hoods) and waste management (halogen-specific disposal) are critical .
Advanced Research Questions
Q. How can researchers address regioselectivity conflicts during the halogenation of fluoroquinoline derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For 8-fluoroquinolines, directing groups (e.g., carboxylates) can guide chlorination to the 2,3,4-positions. Computational modeling (DFT) predicts reactive sites, while kinetic studies optimize reaction times to favor desired products. highlights site-selective cyclocondensation as a model .
Q. How should contradictory bioactivity data for this compound analogs be analyzed?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell lines, concentration ranges). Standardize protocols using controls like ciprofloxacin () and validate via dose-response curves. Meta-analysis of structure-activity relationships (SAR) identifies critical substituents (e.g., trifluoromethyl groups in ) that enhance or inhibit activity .
Q. What strategies improve the stability of halogenated quinolines in aqueous media for pharmacological studies?
- Methodological Answer : Stabilization methods include:
- Formulation : Use co-solvents (DMSO/PEG) or cyclodextrin encapsulation.
- Structural modification : Introduce electron-withdrawing groups (e.g., carboxylates) to reduce hydrolysis.
- Analytical monitoring : LC-MS tracks degradation products under physiological pH (7.4) and temperature (37°C) .
Q. How can researchers validate the purity of this compound for regulatory compliance?
- Methodological Answer : Follow ICH guidelines using orthogonal methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
